molecular formula C21H18N2O4 B4982488 2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole

2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole

Cat. No.: B4982488
M. Wt: 362.4 g/mol
InChI Key: KUKMFSKXMCRUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole, commonly known as DNO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a multistep process and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DNO is not fully understood. However, it has been proposed that DNO may act as a DNA intercalator, disrupting DNA replication and leading to cell death. DNO has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DNO has been found to possess several biochemical and physiological effects. In vitro studies have shown that DNO exhibits potential anticancer and antimicrobial activities. DNO has also been found to exhibit antioxidant and anti-inflammatory properties. In vivo studies have shown that DNO exhibits potential neuroprotective and cardioprotective activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DNO in lab experiments is its ease of synthesis. DNO can be synthesized using a multistep process that involves readily available reagents and solvents. Another advantage of using DNO is its potential applications in various fields of scientific research. However, one of the limitations of using DNO in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with.

Future Directions

There are several potential future directions for the research of DNO. One potential direction is the synthesis of DNO derivatives with improved solubility and bioactivity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of DNO in vivo. Additionally, the potential applications of DNO in the field of organic electronics, materials science, and medicinal chemistry can be further explored.

Synthesis Methods

The synthesis of DNO involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with paraformaldehyde to form 2-(2-formyloxyphenoxy) naphthalene. This intermediate is then reacted with hydrazine hydrate to form 2-(2-hydrazinylphenoxy) naphthalene. The final step involves the reaction of 2-(2-hydrazinylphenoxy) naphthalene with 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and phosphorous oxychloride to form DNO.

Scientific Research Applications

DNO has been found to possess several potential applications in various fields of scientific research. In the field of organic electronics, DNO has been used as a building block for the synthesis of conjugated polymers that exhibit high charge mobility and good thermal stability. In the field of materials science, DNO has been used as a key component in the synthesis of luminescent materials that exhibit excellent photoluminescence properties. In the field of medicinal chemistry, DNO has been found to possess potential anticancer and antimicrobial activities.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-24-18-10-8-16(12-19(18)25-2)21-23-22-20(27-21)13-26-17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKMFSKXMCRUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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